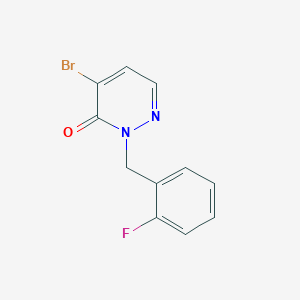

4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one

Description

Chemical Structure and Properties 4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a halogenated pyridazinone derivative with the molecular formula C₁₁H₈BrFN₂O and a molecular weight of 283.1 g/mol (monoisotopic mass: 281.981 Da) . The compound features a pyridazinone core substituted with a bromine atom at position 4 and a 2-fluorobenzyl group at position 2.

Properties

IUPAC Name |

4-bromo-2-[(2-fluorophenyl)methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-9-5-6-14-15(11(9)16)7-8-3-1-2-4-10(8)13/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPJZJOEZBBAFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C(=CC=N2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Fluorobenzylation: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl halides and a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace the bromo or fluorobenzyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions due to its unique structural features.

Material Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and optimize its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one and analogous pyridazinone derivatives:

Key Observations:

Substituent Position Effects: The position of the fluorine atom on the benzyl group (C2 vs. C3) impacts steric and electronic interactions. For example, 4-bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one may exhibit different binding affinities in biological systems compared to the C2-fluorinated target compound.

Dual Halogenation :

- Compounds like 4-bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one demonstrate increased molecular weight and polarity due to dual halogenation, which could influence solubility and pharmacokinetics.

Functional Group Variations :

- The methoxy group in 5-bromo-2-(4-fluorophenyl)-4-methoxy-pyridazin-3(2H)-one introduces electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound. This difference may modulate interactions with enzymatic targets.

Research Findings:

- Crystallographic Data: Derivatives like 2-(5-bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one exhibit triclinic crystal systems (space group P1), with hydrogen bonding influencing packing efficiency. Such structural insights are critical for material science applications.

- Biological Activity: Pyridazinones with hydrazino substituents (e.g., 4-bromo-2-(3-trifluoromethylphenyl)-5-(1-methylhydrazino)-pyridazin-3(2H)-one ) have been explored for pharmacological activity, suggesting that halogenation patterns influence bioactivity.

Biological Activity

4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family, characterized by significant structural features that influence its biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and anticancer properties.

Structural Characteristics

The molecular formula of this compound is C10H8BrF N2O. The compound features a bromine atom at the 4-position and a fluorobenzyl group at the 2-position of the pyridazinone ring. The presence of these halogen substituents enhances the lipophilicity and bioavailability of the compound, potentially leading to improved pharmacokinetic properties compared to other similar derivatives.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. Preliminary evaluations suggest that it can effectively inhibit the growth of various bacterial strains, making it a candidate for further research in antibiotic development.

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. These interactions may modulate enzyme activity or receptor functions, leading to various biological effects.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyridazinone derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Case Study: Anticancer Activity

In another investigation focusing on anticancer properties, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at relatively low concentrations. The compound's ability to trigger apoptotic pathways was confirmed through flow cytometry analysis.

Comparative Analysis with Related Compounds

The following table summarizes key biological activities of related pyridazinone derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-2-(3-fluorophenyl)pyridazin-3(2H)-one | Amino group at position 5 | Antidepressant properties |

| 6-(4-Fluorophenyl)-pyridazin-3(2H)-one | Fluorophenyl substitution at position 6 | Analgesic activity |

| 5-(3-Fluorobenzyl)-pyridazin-3(2H)-one | Benzyl group at position 5 | Inhibition of phosphodiesterases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.